molecular formula C16H24N2O4 B14346052 Carbamic acid, N-(4-nitrophenyl)-, nonyl ester CAS No. 94373-85-0

Carbamic acid, N-(4-nitrophenyl)-, nonyl ester

Cat. No.: B14346052
CAS No.: 94373-85-0
M. Wt: 308.37 g/mol
InChI Key: ZYXMMJPCMVOXSC-UHFFFAOYSA-N
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Description

Carbamic acid, N-(4-nitrophenyl)-, nonyl ester is an organic compound with the molecular formula C16H24N2O4. It is a derivative of carbamic acid and features a nitrophenyl group attached to a nonyl ester chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-(4-nitrophenyl)-, nonyl ester typically involves the reaction of 4-nitrophenyl isocyanate with nonanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

4-Nitrophenyl isocyanate+NonanolCarbamic acid, N-(4-nitrophenyl)-, nonyl ester\text{4-Nitrophenyl isocyanate} + \text{Nonanol} \rightarrow \text{this compound} 4-Nitrophenyl isocyanate+Nonanol→Carbamic acid, N-(4-nitrophenyl)-, nonyl ester

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(4-nitrophenyl)-, nonyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group.

Major Products

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted carbamates.

Scientific Research Applications

Carbamic acid, N-(4-nitrophenyl)-, nonyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-(4-nitrophenyl)-, nonyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various biochemical pathways, influencing the compound’s activity. The ester group can be hydrolyzed, releasing the active carbamic acid derivative, which then exerts its effects on the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(4-nitrophenyl)-, ethyl ester
  • Carbamic acid, N-(4-nitrophenyl)-, methyl ester
  • Carbamic acid, N-(4-nitrophenyl)-, butyl ester

Uniqueness

Carbamic acid, N-(4-nitrophenyl)-, nonyl ester is unique due to its longer nonyl ester chain, which can influence its solubility, reactivity, and interactions with biological systems. This makes it distinct from its shorter-chain counterparts and potentially more suitable for specific applications in research and industry.

Properties

CAS No.

94373-85-0

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

nonyl N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C16H24N2O4/c1-2-3-4-5-6-7-8-13-22-16(19)17-14-9-11-15(12-10-14)18(20)21/h9-12H,2-8,13H2,1H3,(H,17,19)

InChI Key

ZYXMMJPCMVOXSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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